Technical Whitepaper: 3,5-Difluoropyridine-2-carboxamide
Technical Whitepaper: 3,5-Difluoropyridine-2-carboxamide
CAS: 745784-03-6
Executive Summary & Molecular Identity
3,5-Difluoropyridine-2-carboxamide (also known as 3,5-Difluoropicolinamide) is a highly specialized fluorinated heterocyclic building block used primarily in the synthesis of pharmaceutical agents and advanced agrochemicals. Its structural uniqueness lies in the positioning of fluorine atoms at the C3 and C5 positions of the pyridine ring. These substituents exert a profound electronic effect on the C2-carboxamide group, modulating its pKa, hydrogen-bonding capability, and metabolic stability compared to the non-fluorinated picolinamide parent.
This guide details the physicochemical profile, validated synthesis pathways, and medicinal chemistry applications of this compound, specifically focusing on its role as a bioisostere in kinase inhibitors and G-protein coupled receptor (GPCR) modulators.
Physicochemical Datasheet
| Parameter | Specification |
| CAS Number | 745784-03-6 |
| IUPAC Name | 3,5-Difluoropyridine-2-carboxamide |
| Synonyms | 3,5-Difluoropicolinamide; 2-Carbamoyl-3,5-difluoropyridine |
| Molecular Formula | C₆H₄F₂N₂O |
| Molecular Weight | 158.11 g/mol |
| SMILES | O=C(N)C1=NC=C(F)C=C1F |
| Physical State | White to off-white solid |
| Melting Point | 158–162 °C (Typical range) |
| Solubility | Soluble in DMSO, Methanol, DMF; Sparingly soluble in water |
| Precursor CAS | 745784-04-7 (Acid); 298709-29-2 (Nitrile) |
Strategic Synthesis & Process Chemistry
The synthesis of 3,5-Difluoropyridine-2-carboxamide requires careful control of reaction conditions due to the electron-deficient nature of the difluoropyridine ring. The fluorine atoms at C3 and C5 withdraw electron density, making the ring susceptible to nucleophilic attack (S_NAr) at the C4 or C6 positions if harsh nucleophiles are used, while simultaneously increasing the electrophilicity of the C2-carbonyl.
Primary Route: Acid Chloride Activation (Scalable)
This is the preferred industrial route, utilizing 3,5-difluoropyridine-2-carboxylic acid (CAS 745784-04-7) as the starting material. This method avoids the use of unstable intermediates and allows for high-purity isolation.[1]
Step-by-Step Protocol
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Activation (Acid Chloride Formation):
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Reagents: 3,5-Difluoropyridine-2-carboxylic acid (1.0 eq), Thionyl Chloride (SOCl₂, 1.5 eq), DMF (cat.), Toluene (solvent).
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Procedure: Suspend the carboxylic acid in dry toluene. Add a catalytic amount of DMF (essential for Vilsmeier-Haack type activation). Add SOCl₂ dropwise at room temperature.
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Critical Control: Heat to 80°C for 90 minutes. Monitor gas evolution (SO₂/HCl). The reaction is complete when the solution becomes homogenous.
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Workup: Concentrate in vacuo to remove excess SOCl₂ and toluene. The resulting 3,5-difluoropyridine-2-carbonyl chloride is moisture-sensitive and should be used immediately.
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Amidation (Ammonolysis):
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Reagents: Crude Acid Chloride, Aqueous Ammonia (28%) or NH₃ in Dioxane/Methanol.
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Procedure: Dissolve the crude acid chloride in dry THF or DCM. Cool to 0°C . Slowly add the ammonia source (excess, ~3-5 eq) while maintaining the temperature below 10°C.
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Mechanistic Insight: The C3-fluorine provides a steric and electrostatic "guard" near the carbonyl, but the high electrophilicity ensures rapid reaction. Cooling is vital to prevent hydrolysis back to the acid or nucleophilic attack on the ring.
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Isolation: Precipitate the product by adding water or concentrating the organic solvent. Filter the solid, wash with cold water, and dry.
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Alternative Route: Nitrile Hydrolysis
Starting from 3,5-difluoropyridine-2-carbonitrile (CAS 298709-29-2) .
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Conditions: H₂O₂, K₂CO₃, DMSO (Radziszewski hydrolysis) or acidic hydrolysis (H₂SO₄).
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Limitation: The nitrile is prone to S_NAr side reactions under strongly basic conditions due to the highly electron-deficient ring.
Synthesis Workflow Diagram
Figure 1: Validated synthesis workflow from the carboxylic acid precursor, including the downstream Hofmann rearrangement application.
Medicinal Chemistry Utility
In drug discovery, 3,5-Difluoropyridine-2-carboxamide serves as a critical scaffold for optimizing Negative Allosteric Modulators (NAMs) of metabotropic glutamate receptors (specifically mGlu5) and kinase inhibitors.
The "Fluorine Effect" in SAR
Substituting a standard picolinamide with the 3,5-difluoro analog introduces three key advantages:
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Metabolic Blocking: The C3 and C5 positions on a pyridine ring are typical sites for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Fluorination blocks these "soft spots," significantly extending the drug's half-life (
). -
Lipophilicity Modulation: The fluorine atoms lower the basicity of the pyridine nitrogen (decreasing pKa), which can improve membrane permeability and reduce lysosomal trapping.
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Conformational Locking: The C3-fluorine creates an electrostatic repulsion with the carbonyl oxygen (or attraction to the amide hydrogen via intramolecular H-bonding), locking the amide into a planar conformation that may better fit specific binding pockets.
Case Study: mGlu5 NAMs
Research indicates that 3,5-difluoropyridine-2-carboxamide derivatives act as bioisosteres for 2,3-difluorobenzamides in mGlu5 NAMs. These compounds are investigated for treating CNS disorders like anxiety, depression, and levodopa-induced dyskinesia.[2]
Bioisostere Logic Diagram
Figure 2: Medicinal chemistry rationale for selecting the 3,5-difluoro scaffold over standard picolinamides.
Handling, Safety & Analytics
Safety Profile (GHS Classification)
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Signal Word: Warning
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Hazard Statements:
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Handling: Use in a fume hood. The compound is an irritant.[4] Avoid inhalation of dust.
Analytical Validation
To verify the identity of the synthesized 3,5-Difluoropyridine-2-carboxamide, the following NMR signals are diagnostic:
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¹H NMR (DMSO-d₆, 400 MHz):
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δ 8.5–8.6 ppm (d): Proton at C6 (coupled to C5-F).
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δ 8.0–8.2 ppm (m): Proton at C4 (complex coupling due to F3 and F5).
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δ 7.6–8.0 ppm (br s): Amide NH₂ protons (often appear as two distinct broad singlets due to restricted rotation).
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¹⁹F NMR:
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Expect two distinct signals (if C3 and C5 are chemically non-equivalent due to amide environment) or a simplified pattern depending on solvent interaction.
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References
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Synthesis & Patent Grounding
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Chemical Identity & Properties
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Medicinal Chemistry Applications
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Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. (2018). ACS Medicinal Chemistry Letters. Discusses the use of difluorinated amides as core isosteres.[2]
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Precursor Information
Sources
- 1. WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof - Google Patents [patents.google.com]
- 2. Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. 3,5-Difluoropyridine-2-carboxylic acid | C6H3F2NO2 | CID 2783262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. 3,5-Difluoropicolinic acid | 745784-04-7 [chemicalbook.com]
